Kaempferitrin
Description
Overview of Flavonoids and Flavonol Glycosides in Academic Research
Flavonoids represent a diverse class of natural substances characterized by their variable phenolic structures. They are widely distributed in the plant kingdom, found in fruits, vegetables, grains, bark, roots, stems, flowers, and tea. nih.gov In academic research, flavonoids are recognized for their wide spectrum of biological activities, which include anti-oxidative, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties, as well as their capacity to modulate cellular enzyme function. nih.gov
Flavonoid glycosides are forms of flavonoids where a sugar molecule (glycosyl) is linked to the flavonoid structure through a glycosidic bond. mdpi.com This glycosylation can influence the compound's hydrophilicity, stability, and biological activity compared to its aglycone (non-sugar) form. mdpi.comtubitak.gov.tr Flavonol glycosides, a subclass of flavonoid glycosides, are particularly abundant in various fruits and vegetables. nih.gov Research in this area focuses on isolating, identifying, characterizing, and understanding the functions and potential applications of these compounds. nih.gov
Significance of Kaempferitrin as a Specific Flavonol Glycoside in Scientific Inquiry
This compound holds significance in scientific inquiry as a specific flavonol glycoside derived from kaempferol (B1673270). mdpi.comresearchgate.net It is found in various plants and has been the subject of research due to its reported biological activities. researchgate.netmdpi.com Studies have explored its potential in areas such as antioxidant, anti-inflammatory, and hypoglycemic effects. mdpi.comresearchgate.netmdpi.com Its presence in plants traditionally used for medicinal purposes further drives research into its specific properties and mechanisms of action. researchgate.netresearchgate.net
Historical Perspectives on this compound Research and Discovery
While specific details regarding the initial historical discovery of this compound are not extensively documented in the provided search results, the study of natural products and flavonoids has a long history. Flavonoids have been known for centuries to possess a broad spectrum of biological activity, leading to ongoing research into plant-derived compounds. nih.gov Early research on this compound likely stemmed from investigations into the chemical constituents of plants observed to have traditional medicinal uses. For instance, research in the 1990s isolated this compound from the leaves of Hedyotis verticillata and investigated its biological activity. wikipedia.org Another early report from the 1940s discussed kaempferol dirhamnoside from Onychium japonicum. wikipedia.org The recognition of this compound as a kaempferol glycoside with potential biological effects has driven continued research into its properties. researchgate.net
Nomenclature and Structural Variants Relevant to Academic Study (e.g., Kaempferol 3,7-dirhamnoside)
This compound is known by several names in academic literature, reflecting its chemical structure. Its systematic IUPAC name is 5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-1-benzopyran-4-one. wikipedia.org A commonly used name that describes its structure is Kaempferol 3,7-dirhamnoside, indicating that it is a kaempferol molecule with two rhamnose sugar units attached at the 3 and 7 positions. mdpi.comresearchgate.netwikipedia.org Other names encountered include Kaempferol 3,7 bisrhamnoside, Lespenefril, Lespenephryl, and Lespedin. wikipedia.orgsigmaaldrich.com Understanding these different names is crucial for researchers when searching databases and literature related to this compound. The structural variation in flavonoid glycosides, such as this compound, primarily lies in the type and position of the attached sugar moieties. mdpi.commdpi.com
Detailed Research Findings on this compound
Academic research on this compound has explored various aspects of its biological activities and occurrence in plants.
Studies have investigated the presence and accumulation of this compound in different plant organs. For example, research on Hibiscus cannabinus (kenaf) showed that this compound accumulates in higher amounts in the leaves compared to other organs like stems, roots, and flowers. mdpi.comnih.gov
This compound Content in Different Kenaf Organs (Example Data Representation)
| Kenaf Organ | This compound Content (µg/mg dry weight) |
| Young leaves | 23.05 nih.gov |
| Mature leaves | 17.93 nih.gov |
| Young flowers | 1.62 nih.gov |
| Mature flowers | 0.51 nih.gov |
| Stems | 0.32 nih.gov |
| Roots | Not detected nih.gov |
(Note: In an interactive format, this table could allow sorting or filtering.)
Research has also focused on the potential biological effects of this compound. Studies have indicated its antioxidant properties, demonstrating the ability to scavenge free radicals. mdpi.comcaymanchem.com Its anti-inflammatory activity has been explored, showing effects on inflammatory mediators. researchgate.netcaymanchem.com Furthermore, this compound has been investigated for its hypoglycemic effects, with studies in animal models indicating a potential to decrease blood glucose levels. mdpi.comresearchgate.netcaymanchem.com
Selected In Vitro Biological Activities of this compound (Example Data Representation)
| Activity | Assay/Model | Key Finding | Reference |
| Antioxidant | DPPH radical scavenging | IC50 = 8.73 µg/ml caymanchem.com | caymanchem.com |
| Anti-inflammatory | LPS- and IFN-γ-induced NO production in macrophages | Inhibited NO production (IC50 = 40 μM) caymanchem.com | caymanchem.com |
| Anti-inflammatory | LOX inhibition | IC50 = 0.130 mmol L−1 mdpi.com | mdpi.com |
| Anti-inflammatory | COX-2 inhibition | IC50 = 0.186 mmol L−1 mdpi.com | mdpi.com |
| Hypoglycemic | Alloxan-induced diabetic rat model | Decreased blood glucose levels at 100 mg/kg caymanchem.com | caymanchem.com |
| Cell Protection | AGE-induced glomerular mesangial cells (GMCs) | Increased cell viability, reduced oxidative stress, inhibited apoptosis mdpi.com | mdpi.com |
(Note: In an interactive format, this table could allow sorting or filtering.)
Research findings suggest that this compound may protect against advanced glycation end products (AGEs)-induced damage in glomerular mesangial cells by increasing antioxidant enzyme activity, decreasing oxidative stress markers, and inhibiting apoptosis pathways. mdpi.com These studies provide detailed insights into the cellular and molecular effects of this compound in specific research models.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPKKEQDLNREIM-QNSQPKOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197458 | |
| Record name | Lespenefril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kaempferitrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
482-38-2 | |
| Record name | Kaempferitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lespenefril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lespenefril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LESPEDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPV01U3R59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kaempferitrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 - 203 °C | |
| Record name | Kaempferitrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Sources and Biosynthesis of Kaempferitrin
Natural Occurrence and Distribution in Plant Species
Kaempferitrin has been identified in numerous plant species, highlighting its widespread presence in the plant kingdom. silae.it Its concentration and distribution can vary depending on factors such as the specific plant species, the part of the plant, geographical location, and environmental conditions. silae.it
Justicia spicigera Schltdl. (Acanthaceae), a plant native to Mexico and Central America, is recognized as an important source of this compound. ffhdj.comxpublication.com this compound is reported as a major secondary metabolite in the ethanolic extracts obtained from the leaves and aerial parts of J. spicigera. silae.itmdpi.comresearchgate.netnih.govsemanticscholar.orgmdpi.commdpi.com Studies focusing on the phytochemical composition of J. spicigera have consistently isolated and identified this compound. ffhdj.commdpi.comresearchgate.netmdpi.com Quantitative analysis has shown significant levels of this compound in extracts of this plant. For instance, one study reported a this compound content of 42 mg/g in an ethanol (B145695) extract of Justicia spicigera. mdpi.com Another study indicated this compound as the major component with a content of 12.75 mg/g in the ethanolic extract. semanticscholar.org The physical state of the plant material (e.g., fresh vs. dried) can influence the variety of compounds observed in extracts. researchgate.net
Bauhinia forficata Link (Fabaceae), commonly known as "pata de vaca" or cow's paw, is another plant species known to contain this compound in its leaves. silae.itresearchgate.netresearchgate.netresearchgate.netmdpi.comscirp.org The concentration of this compound in B. forficata can be influenced by the region where the plant was collected, the specific part of the plant analyzed, and the solvent used for extraction. silae.itscirp.org While some studies identify this compound as a major flavonoid component in B. forficata leaves, its content can be quite variable. researchgate.netmdpi.comscirp.org Research comparing samples from different locations in Brazil found that this compound content varied significantly and was even low or in trace amounts in certain locations, leading some researchers to question its reliability as a universal chemical marker for B. forficata Link subspecies forficata. scirp.org
Data on this compound Content in Bauhinia forficata Leaves from Southeastern Brazil: scirp.org
| Location | This compound Content (μg/mg) |
| RJ | 0.21 - 1.02 |
| SP | 0.00 - 0.12 |
Another study reported concentrations of major components in B. forficata leaves, with this compound at 25.86 ± 0.16 mg/g. mdpi.com
Chenopodium ambrosioides L. is a plant from which this compound has been isolated and identified. ajol.inforesearchgate.netresearchgate.netajol.info Studies on the ethanol extract of C. ambrosioides have characterized this compound as one of the notable chemical components present. ajol.inforesearchgate.netresearchgate.net Quantitative analysis of an 80% ethanol extract of C. ambrosioides reported a this compound content of 33.50%. researchgate.netresearchgate.net
Hibiscus cannabinus L. (Malvaceae), known as Kenaf, is a source of this compound. nih.govmdpi.comsilae.itkoreascience.krtandfonline.com this compound has been reported as a major metabolite in ethanolic extracts derived from Kenaf leaves. silae.it Investigations into the accumulation of this compound in different organs of Kenaf have shown that its concentration is considerably higher in the leaves compared to other parts such as stems, roots, and flowers. nih.govmdpi.com
This compound Content in Different Organs of Hibiscus cannabinus: mdpi.com
| Organ | This compound Content (μg/mg dry weight) |
| Young leaves | 23.05 |
| Mature leaves | 17.93 |
| Young flowers | 1.62 |
| Mature flowers | 0.51 |
| Stems | 0.32 |
| Roots | Not detected |
Irradiating Kenaf leaves with far infrared light has been shown to increase the levels of this compound in aqueous extracts. silae.it
Uncaria guianensis (Aubl.) J.F. Gmel. (Rubiaceae), one of the species known as cat's claw, contains this compound. cabidigitallibrary.orgpsu.eduscielo.brscielo.brresearchgate.netresearchgate.netnih.govscielo.br this compound is found in the leaves and branches of U. guianensis, and its presence has been suggested as a chemical marker to differentiate this species from Uncaria tomentosa, where this compound is typically absent in the leaves and bark. cabidigitallibrary.orgpsu.eduscielo.brresearchgate.netscielo.br Quantitative assessments of this compound in U. guianensis have shown variations in content between leaves and branches, as well as between wild and cultivated plants. scielo.brresearchgate.net
This compound Content in Uncaria guianensis Samples: scielo.brresearchgate.net
| Plant Part and Type | This compound Content (mg/100 mg dry weight) |
| Adult wild leaves | 1.1 - 1.9 |
| Cultivated young leaves | 0.3 - 0.7 |
| Adult wild branches | 0.00 - 0.04 |
The concentration of this compound in the leaves of U. guianensis has been reported to be significantly higher (approximately thirty-six times) than in the branches. psu.eduresearchgate.net
Information regarding the natural occurrence and distribution of this compound specifically in Podocarpium podocarpum was not found in the consulted sources.
Cinnamomum osmophloeum
Cinnamomum osmophloeum, a tree endemic to Taiwan, is a documented source of this compound. This compound is extracted in significantly high quantities from the leaves of C. osmophloeum ncats.ionih.gov. Studies have isolated this compound along with other kaempferol (B1673270) glycosides from the methanol (B129727) extract of C. osmophloeum leaves nih.govmdpi.com. Quantitative analysis using high-performance liquid chromatography (HPLC) has been developed to determine the content of this compound in C. osmophloeum leaves gigvvy.com.
Other Documented Botanical Sources
Beyond Cinnamomum osmophloeum, this compound has been identified in numerous other plant species. These include Hedyotis verticillata and Onychium japonicum wikipedia.org. It has also been reported in Cinnamomum sieboldii, Indigofera arrecta, Lespedeza cyrtobotrya, and Tagetes erecta phytopurify.com. The compound is also found in Kaempferia galangal L., Vicia faba, and Lotus edulis nih.gov. Hibiscus cannabinus, known as kenaf, is another plant where this compound accumulates, particularly in the leaves nih.govnih.govresearchgate.netmdpi.com. Calendula officinalis is also listed as a source from which this compound can be isolated adipogen.com.
An interactive table of documented botanical sources of this compound:
| Botanical Source | Part of Plant (if specified) | Reference |
| Cinnamomum osmophloeum | Leaves | ncats.ionih.govnih.govmdpi.com |
| Hedyotis verticillata | Leaves | wikipedia.org |
| Onychium japonicum | wikipedia.org | |
| Cinnamomum sieboldii | phytopurify.com | |
| Indigofera arrecta | phytopurify.com | |
| Lespedeza cyrtobotrya | phytopurify.com | |
| Tagetes erecta | phytopurify.com | |
| Kaempferia galangal L. | Root | |
| Vicia faba | Aerial parts | nih.gov |
| Lotus edulis | Aerial parts | nih.gov |
| Hibiscus cannabinus | Leaves | nih.govnih.govresearchgate.netmdpi.com |
| Calendula officinalis | adipogen.com | |
| Chenopodium ambrosioides | Ethanol extract | oup.com |
| Lotus corniculatus | researchgate.net | |
| Bauhinia forficata | Leaves | ncats.iochemfaces.com |
| Justicia spicigera | chemfaces.com |
Biosynthetic Pathways and Regulation
The biosynthesis of this compound is a sub-pathway within the broader phenylpropanoid pathway in plants nih.govresearchgate.net.
Phenylpropanoid Pathway as a Precursor
The phenylpropanoid pathway is a fundamental metabolic route in plants responsible for producing a diverse array of secondary metabolites, including flavonoids, lignins, phenolic acids, stilbenes, and coumarins nih.govtandfonline.com. These compounds play crucial roles in plant defense, structural support, and interactions with the environment nih.govtandfonline.com. The biosynthesis of phenylpropanoids typically begins with the aromatic amino acid phenylalanine nih.govtandfonline.com. This pathway provides the precursor molecules that are subsequently channeled into the flavonoid biosynthesis pathway, ultimately leading to the formation of compounds like kaempferol, the aglycone of this compound nih.gov.
Enzymatic Steps in this compound Biosynthesis
The biosynthesis of this compound involves a series of enzymatic steps, starting from the initial reactions of the phenylpropanoid pathway nih.govlipidmaps.org. Key enzymes catalyze the conversion of precursor molecules into kaempferol, which is then glycosylated to form this compound nih.gov.
Phenylalanine Ammonia (B1221849) Lyase (PAL)
Phenylalanine Ammonia Lyase (PAL) is the first committed enzyme in the phenylpropanoid pathway nih.govwikipedia.org. It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia wikipedia.orgnih.govwikipedia.org. This reaction is a critical control point for the entire pathway and, consequently, for the biosynthesis of downstream products like flavonoids and this compound wikipedia.orgresearchgate.net. PAL activity is found widely in plants, as well as some bacteria, yeast, and fungi wikipedia.org. The expression levels of PAL can vary in different plant organs nih.govnih.govmdpi.com. For instance, in Hibiscus cannabinus, PAL was found to be more highly expressed in stems than in other organs nih.govnih.govmdpi.com.
Cinnamate 4-Hydroxylase (C4H)
Cinnamate 4-Hydroxylase (C4H) is another crucial enzyme in the phenylpropanoid pathway, acting downstream of PAL nih.govmdpi.com. C4H is a cytochrome P450 monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the para position (C4) to form p-coumaric acid nih.govresearchgate.netmdpi.com. This step is essential for directing intermediates towards the biosynthesis of various phenylpropanoids, including flavonoids researchgate.netmdpi.com. Like PAL, the expression levels of C4H can differ across plant tissues nih.govnih.govmdpi.com. In Hibiscus cannabinus, the expression levels of C4H were highest in mature leaves, followed by stems and young leaves, and lowest in roots and mature flowers nih.govnih.govmdpi.com. C4H is considered the first plant-specific enzyme in the phenylpropanoid pathway biorxiv.org.
An interactive table summarizing the initial enzymatic steps:
| Enzyme | Reaction Catalyzed | Pathway Involved | Reference |
| Phenylalanine Ammonia Lyase (PAL) | L-phenylalanine → trans-cinnamic acid + ammonia | Phenylpropanoid Pathway | nih.govwikipedia.orgnih.govwikipedia.orgresearchgate.net |
| Cinnamate 4-Hydroxylase (C4H) | trans-cinnamic acid → p-coumaric acid | Phenylpropanoid Pathway | nih.govresearchgate.netmdpi.combiorxiv.org |
4-Coumarate-CoA Ligase (4CL)
4-Coumarate-CoA ligase (4CL) is a crucial enzyme in the phenylpropanoid pathway, catalyzing the conversion of p-coumaric acid to p-coumaroyl-CoA. nih.govresearchgate.net This activated form of p-coumaric acid is a central intermediate, serving as a substrate for enzymes in various downstream pathways, including the biosynthesis of flavonoids like this compound. nih.govresearchgate.nettaylorandfrancis.com Studies on Hibiscus cannabinus (kenaf) have shown that the expression levels of Hc4CL are highest in mature leaves, followed by stems and young leaves, and lowest in roots and mature flowers. nih.gov
Chalcone (B49325) Synthase (CHS)
Chalcone synthase (CHS) is the first committed enzyme in the flavonoid biosynthesis pathway. nih.govmdpi.com It catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. nih.govnih.govresearchgate.net This reaction forms the basic C6-C3-C6 structure characteristic of flavonoids. In Hibiscus cannabinus, the expression of HcCHS was found to be highest in young flowers. nih.gov
Chalcone Isomerase (CHI)
Chalcone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of chalcones, such as naringenin chalcone, into their corresponding (2S)-flavanones, like naringenin. nih.govresearchgate.netfrontiersin.org This isomerization step is essential for the formation of the characteristic flavonoid ring structure. researchgate.netfrontiersin.org Research in Hibiscus cannabinus indicates that the expression of HcCHI is highest in young flowers. nih.gov
Flavone (B191248) 3-Hydroxylase (F3H)
Flavanone 3-hydroxylase (F3H) is a key enzyme in the biosynthesis of 3-hydroxylated flavonoids, including flavonols and anthocyanins. mdpi.comscielo.br It catalyzes the hydroxylation of flavanones, such as naringenin, at the C-3 position to form dihydroflavonols, such as dihydrokaempferol (B1209521). nih.govnih.govmdpi.commdpi.com F3H belongs to the 2-oxoglutarate-dependent dioxygenase subfamily of enzymes. mdpi.com In Hibiscus cannabinus, the expression of HcF3H was observed to be highest in young flowers. nih.gov
Flavonol Synthase (FLS)
Flavonol synthase (FLS) is responsible for the conversion of dihydroflavonols, such as dihydrokaempferol, into flavonols, such as kaempferol. nih.govnih.govmdpi.com This enzyme catalyzes the introduction of a double bond between C-2 and C-3 in the C ring of the dihydroflavonol structure. mdpi.com FLS is considered a key and potentially rate-limiting enzyme in the flavonol biosynthesis pathway. mdpi.com In Hibiscus cannabinus, the expression of HcFLS was found to be highest in leaves, and it is speculated to play an important regulatory role in the this compound biosynthetic pathway in this plant. nih.gov
Genetic Regulation of this compound Accumulation
The accumulation of this compound in plants is influenced by the genetic regulation of the genes encoding the enzymes involved in its biosynthesis. Studies in Hibiscus cannabinus have investigated the expression levels of key phenylpropanoid and flavonoid biosynthetic genes in different organs and correlated them with this compound accumulation. nih.gov
The expression patterns of genes like HcPAL, HcC4H, Hc4CL, HcCHS, HcCHI, HcF3H, and HcFLS vary across different plant tissues. nih.gov For instance, HcFLS expression was highest in leaves, which also showed considerably higher accumulation of this compound compared to other organs. nih.gov This correlation suggests that HcFLS may play a significant regulatory role in controlling this compound levels in kenaf. nih.gov The differential expression of these genes in various organs contributes to the observed patterns of this compound distribution and accumulation within the plant. nih.gov
Table 1: Expression Levels of Biosynthetic Genes and this compound Accumulation in Hibiscus cannabinus Organs nih.gov
| Organ | HcPAL Expression | HcC4H Expression | Hc4CL Expression | HcCHS Expression | HcCHI Expression | HcF3H Expression | HcFLS Expression | This compound Accumulation |
| Stems | Higher | Moderate | Moderate | Not specified | Not specified | Not specified | Not specified | Lower |
| Mature Leaves | Not specified | Highest | Highest | Not specified | Not specified | Not specified | Not specified | Considerably Higher (>10-fold) |
| Young Leaves | Not specified | Moderate | Moderate | Not specified | Not specified | Not specified | Not specified | Lower |
| Roots | Not specified | Lowest | Lowest | Not specified | Not specified | Not specified | Not specified | Lowest |
| Mature Flowers | Not specified | Lowest | Lowest | Not specified | Not specified | Not specified | Not specified | Lowest |
| Young Flowers | Not specified | Not specified | Not specified | Highest | Highest | Highest | Not specified | Lower |
| Leaves | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Highest | Considerably Higher (>10-fold) |
Note: Expression levels are relative based on the provided source and not quantitative values.
Metabolic Engineering Approaches for this compound Production
Metabolic engineering offers promising strategies to enhance the production of valuable plant compounds like this compound, particularly when their natural abundance in plants is low. nih.gov While the provided search results primarily focus on the biosynthesis of kaempferol (the aglycone) and its precursors, the principles of metabolic engineering applied to flavonols can be extended to this compound production.
One approach involves constructing microbial cell factories, such as engineered Saccharomyces cerevisiae, to produce kaempferol from readily available substrates like glucose. nih.gov This typically requires introducing and optimizing the expression of a series of plant genes encoding the enzymes in the kaempferol biosynthetic pathway, starting from phenylalanine and leading up to kaempferol. nih.gov Strategies include screening for highly efficient enzymes, such as FLS from different plant sources, to improve the conversion rate of intermediates. nih.gov
Furthermore, metabolic engineering can focus on enhancing the supply of precursor molecules, such as malonyl-CoA and p-coumaroyl-CoA, by engineering upstream metabolic pathways. nih.gov Increasing the intracellular pools of these precursors can help to drive the flux towards flavonoid biosynthesis. nih.gov
While the glycosylation steps that convert kaempferol to this compound are not detailed in the provided results, metabolic engineering efforts aimed at this compound production would likely involve identifying and expressing the specific glycosyltransferase enzymes responsible for attaching the two rhamnose units to kaempferol at the 3 and 7 positions in a suitable host organism.
Table 2: Key Enzymes and Substrates in Kaempferol Biosynthesis (relevant to this compound production) nih.govnih.gov
| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) |
| Phenylalanine Ammonia Lyase (PAL) | Phenylalanine to Cinnamic acid | Phenylalanine | Cinnamic acid |
| Cinnamate 4-Hydroxylase (C4H) | Cinnamic acid to p-Coumaric acid | Cinnamic acid | p-Coumaric acid |
| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric acid to p-Coumaroyl-CoA | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA, AMP, PPi |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA and Malonyl-CoA to Naringenin Chalcone | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase (CHI) | Naringenin Chalcone to Naringenin | Naringenin Chalcone | Naringenin |
| Flavanone 3-Hydroxylase (F3H) | Naringenin to Dihydrokaempferol | Naringenin, O₂, α-ketoglutarate, Fe²⁺, Ascorbate | Dihydrokaempferol, Succinate, CO₂, H₂O |
| Flavonol Synthase (FLS) | Dihydrokaempferol to Kaempferol | Dihydrokaempferol, O₂, α-ketoglutarate, Fe²⁺, Ascorbate | Kaempferol, Succinate, CO₂, H₂O |
Advanced Methodologies for Kaempferitrin Research
Isolation and Purification Techniques
Effective isolation and purification are crucial steps in the study of Kaempferitrin to obtain a compound of sufficient purity for structural elucidation, biological activity assessment, and other research applications.
Chromatographic Methods
Chromatography plays a central role in the separation and purification of this compound due to its ability to resolve complex mixtures based on differential affinities for a stationary and mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the qualitative and quantitative analysis of natural metabolites, as well as for their isolation and purification researchgate.netnih.gov. HPLC has been successfully employed to determine the content and assess the purity of isolated this compound ajol.inforesearchgate.net. For instance, HPLC analysis was used to determine the purity of this compound extracted from Prunus cerasifera leaves, with a reported purity of over 98.5% researchgate.netresearchgate.net. In another study, HPLC was used to assess the content of this compound isolated from an 80% ethanol (B145695) extract of Chenopodium ambrosioides after macroporous resin column isolation ajol.info. Preparative reversed-phase HPLC is considered a rapid, reliable, and robust technique for natural product purification, applicable to various compound classes waters.comlcms.cz. Analytical HPLC methods are often developed first and then scaled up for preparative separations waters.comlcms.cz.
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC) is another important technique utilized in the analysis and isolation of this compound and other flavonoids mdpi.comscielo.br. UPLC offers enhanced speed, resolution, and sensitivity compared to traditional HPLC. Analytical UPLC systems are used for method development and final purity checks of isolated compounds waters.comlcms.cz. For example, a Waters ACQUITY UPLC HSS T3 C18 column (1.8 µm, 100 mm × 2.1 mm) was used with a gradient elution of water (containing 0.05% formic acid) and acetonitrile (B52724) (containing 0.05% formic acid) for the separation of this compound mdpi.com. This method was developed for the detection and quantification of this compound in Camellia oleifera honey and nectar samples using LC-MS/MS mdpi.com.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a technique used for the efficient separation, concentration, and/or prepurification of analytes researchgate.net. SPE permits the efficient separation, concentration, and/or prepurification of analytes researchgate.net. A simple and low-cost SPE methodology has been developed for isolating this compound from a defatted fraction of Uncaria guianensis leaf ethanol extract researchgate.net. This method utilized the retention behavior of this compound in reversed-phase HPLC and thin-layer chromatography researchgate.net. SPE can be used as a preliminary step to clean up extracts before further purification by techniques like HPLC scispace.com.
Macroporous Resin Column Isolation
Macroporous resin column chromatography is a widely used technique for the isolation and purification of natural products, including flavonoids like this compound ajol.inforesearchgate.netresearchgate.netnih.govnih.gov. This method is considered cost-effective and simple for the separation of this compound from plant extracts researchgate.net. For instance, this compound was isolated from the 80% ethanol extract of Chenopodium ambrosioides using a D101 macroporous resin column ajol.info. In this process, the sample solution was adsorbed onto the resin, and the column was eluted with ethanol solutions of varying concentrations to selectively elute this compound ajol.info. Studies have investigated the adsorption and desorption characteristics of this compound on different macroporous resins to optimize the isolation process researchgate.netnih.gov. For example, the D101 resin showed a high total flavonoid adsorption capacity nih.gov. The use of a macroporous resin double-column system has also been explored for optimizing the isolation process of this compound from Prunus cerasifera leaves, achieving a recovery rate over 70% after purification of the mother liquor researchgate.net. Macroporous resin chromatography can also be combined with other techniques like high-speed counter-current chromatography for the preparative separation of flavonoid glycosides nih.gov.
Qualitative and Quantitative Analysis
The qualitative identification and quantitative determination of this compound are crucial for research purposes. Various analytical techniques are utilized for this, with spectroscopic and electrochemical methods being prominent.
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the structure and concentration of this compound.
Mass Spectrometry (MS/MS, Q-TOF-MS/MS, ESI-MS/MS)
Mass spectrometry is a powerful tool for the identification and structural elucidation of this compound. Techniques such as tandem mass spectrometry (MS/MS), Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS), and Electrospray Ionization Mass Spectrometry (ESI-MS/MS) are commonly used.
ESI-MS/MS has been employed to analyze the polyphenol profile of Uncaria guianensis leaf extracts, deepening the understanding of their composition, including the presence of this compound scielo.brscielo.br. In one study, ESI-MS/MS analysis of a Bauhinia forficata extract revealed the presence of this compound and rutin (B1680289) as major flavonoids researchgate.net. The ESI-MS² spectra of this compound (kaempferol-3,7-di-O-rhamnoside) showed a protonated molecule at m/z 579.2 [M+H]⁺. Fragments at m/z 433.3 and 286.8 correspond to ions resulting from the subsequent loss of 146 a.m.u. (rhamnosyl radical) researchgate.net. This fragmentation pattern is characteristic of this compound and aids in its identification.
UPLC-Q-TOF-MS/MS with an electrospray ionization (ESI) system has also been used to identify the main chemical components, including this compound, in the ethanol extract of Chenopodium ambrosioides ajol.info. Mass spectrometry, particularly in negative ion mode, is often more sensitive for detecting flavonoids like this compound ajol.info. LC-MS/MS has been utilized to examine flavonoid types, including this compound, in Camellia oleifera honey and nectar, demonstrating its application in complex matrices researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about this compound, allowing for its unambiguous identification. Both ¹H NMR and ¹³C NMR are valuable techniques.
¹H NMR spectra have been used to identify kaempferol-3,7-O-dirhamnoside (this compound) in the hexane (B92381) extract of Ouratea spectabilis leaves researchgate.net. Comparing experimental NMR data with reported spectroscopic data is a common practice for confirming the identity of isolated compounds researchgate.net. NMR techniques, including 1D and 2D NMR, were used in a study to characterize this compound isolated from Uncaria guianensis scielo.br. The ¹H NMR spectrum of this compound shows characteristic signals corresponding to the aglycone protons and the anomeric protons of the two α-rhamnose units, confirming its presence in plant extracts researchgate.net. This compound purity is often assessed by NMR, with a purity of ≥97% (NMR) being commercially available sigmaaldrich.com.
Predicted ¹H NMR spectra for this compound are also available in databases like the Human Metabolome Database hmdb.ca.
UV Spectrum Profiling
UV spectrum profiling is a useful technique for the detection and preliminary identification of this compound, particularly when coupled with chromatographic methods like HPLC. Flavonoids, including this compound, exhibit characteristic UV absorption patterns.
HPLC-UV has been used for the quantitative determination of this compound, with monitoring typically performed at 265 nm scielo.brscielo.br. The UV spectrum profiles of HPLC peaks in the retention region of this compound can be diagnostic for its analysis scielo.brscielo.br. Studies on Bauhinia forficata leaves have shown that glycosylated flavonols, including this compound, are primarily characterized by their retention time in HPLC and their UV spectra as derivatives of kaempferol (B1673270) (λMAX ~ 265 nm) scirp.org. The absence of a peak at the retention time of this compound, combined with the UV spectrum profiles, can indicate its absence in a sample scielo.brscielo.br. UV spectrum analysis has also been used in the physico-chemical characterization of this compound-synthesized nanoparticles researchgate.net.
Electrochemical Detection Methods
Electrochemical detection methods offer sensitive and cost-effective alternatives for the detection and quantification of flavonoids like this compound. These methods measure a readable signal generated by electrochemical means, enabling qualitative or quantitative analysis researchgate.net.
The electrochemical behavior of this compound has been studied, and electroanalytical methodologies have been developed for its determination nih.gov. Cyclic voltammetry studies have shown two irreversible oxidation peaks for this compound at 0.80 V and 1.0 V versus Ag/AgCl, with higher sensitivity observed at pH 7.0 nih.gov. Square wave voltammetry has been used to obtain an analytical plot for this compound quantification, demonstrating linearity in the concentration range from 3.4 µmol L⁻¹ to 58 µmol L⁻¹. The limit of detection and limit of quantification values were reported as 1.0 µmol L⁻¹ and 3.4 µmol L⁻¹, respectively nih.gov.
Electrochemical detection, often coupled with techniques like capillary electrophoresis (CE-ED), has been developed for the identification and determination of various flavonoids, including kaempferol (the aglycone of this compound), in plant species nih.gov. While the provided abstract specifically mentions kaempferol and not this compound for CE-ED, it illustrates the applicability of electrochemical detection for flavonoid analysis. The development of electrochemical sensors, particularly those based on carbon nanomaterials, is an area of research for detecting flavonoids with high sensitivity and fast response times mdpi.com.
Quantitative Data for this compound Analysis:
| Method | Matrix | Concentration Range | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| Square Wave Voltammetry | Bauhinia forficata infusions | 3.4 µmol L⁻¹ - 58 µmol L⁻¹ | 1.0 µmol L⁻¹ | 3.4 µmol L⁻¹ | nih.gov |
| HPLC-DAD (at 265 nm) | Uncaria guianensis leaves | 5 - 195 µg mL⁻¹ (linearity) | 0.3 µg mL⁻¹ | 1.0 µg mL⁻¹ | scielo.brscielo.br |
| HPLC (Diode Array Detector) | Chenopodium ambrosioides ethanol extract | Not specified | Not specified | Not specified | ajol.info |
| LC-MS/MS | Camellia oleifera honey/nectar | 0.5 nmol/L - 200 nmol/L (standard curve) | Not specified | Not specified | researchgate.net |
Note: LOD and LOQ values can vary depending on the specific matrix, sample preparation, and instrument parameters.
Research Findings on this compound Content:
Studies have quantified this compound content in various plant sources. In Uncaria guianensis, this compound content in dry leaves of adult wild plants ranged from 1.1 to 1.9 mg/100 mg, while in cultivated young plants it ranged from 0.3 to 0.7 mg/100 mg. In dry branches of adult wild plants, the content was significantly lower, ranging from 0.00 to 0.04 mg/100 mg scielo.brscielo.br. This suggests this compound is primarily concentrated in the leaves of U. guianensis scielo.brscielo.br.
In Bauhinia forficata leaves, this compound content showed variability depending on the collection location and season. It was found to be a minor constituent in samples from Rio de Janeiro (0.21 - 1.02 µg/mg) and mostly absent or in trace amounts in samples from São Paulo (0.00 - 0.12 µg/mg) scirp.org.
Standard Calibration Curve Applications
Standard calibration curves are fundamental tools for the quantitative analysis of this compound using various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry. scielo.brscirp.orgajol.infoscispace.com. These curves are generated by plotting the response of the analytical instrument (e.g., peak area in HPLC, absorbance in UV/Vis spectrophotometry) against known concentrations of a this compound standard. scielo.brscirp.orgajol.infoscispace.com.
For instance, in HPLC analysis, a calibration curve for this compound has shown linearity in the concentration range from 5.0 to 195.0 µg mL⁻¹ with a correlation coefficient (R²) of 0.999. scielo.br. The calibration equation in this case was y = 34851.3x + 11809.6, where y is the peak area and x is the concentration in µg mL⁻¹. scielo.br. Another study using HPLC reported a calibration curve with R² = 0.9999 from five concentration levels ranging from 1.30 to 65.00 µg/mL. scirp.org. The equation was y = 87272x - 33684, where y is the peak area and x is the concentration in µg/mL. scirp.org.
Spectrophotometric methods also utilize standard calibration curves for this compound quantification, with linear regression analysis showing a coefficient of determination higher than 0.99. scispace.com. The linearity and validity of these calibration curves are often supported by statistical analyses like ANOVA. scirp.org. The concentration of this compound in samples is then estimated by comparing the instrument response to the established calibration curve. ajol.info.
Here is an example of data that could be represented in a calibration curve:
| Concentration (µg/mL) | HPLC Peak Area |
| 5.0 | 182365 |
| 40.0 | 1391941 |
| 80.0 | 2784000 |
| 135.0 | 4695425 |
| 195.0 | 6786134 |
Densitometric Analyses (e.g., using ImageJ software)
Densitometric analysis, often coupled with planar chromatography techniques like Thin-Layer Chromatography (TLC), is used for the quantitative assessment of this compound. researchgate.nettandfonline.comtandfonline.com. This method involves separating compounds on a stationary phase (e.g., TLC plate) and then measuring the intensity of the spots corresponding to the analyte, in this case, this compound. researchgate.nettandfonline.comtandfonline.com.
ImageJ software is a commonly used tool for densitometric analysis of images, including those of TLC plates. researchgate.nettandfonline.comtandfonline.comyoutube.com. It allows for the measurement of band or spot intensity, which correlates to the amount of the compound present. youtube.com. The process typically involves capturing an image of the developed chromatogram, importing it into ImageJ, and using the software's tools to select and measure the area and intensity of the this compound spot. youtube.com. Background subtraction and image adjustments may be performed to improve accuracy. youtube.com.
Densitometric analyses using ImageJ have been applied in methodologies for isolating and quantifying this compound from plant extracts. researchgate.nettandfonline.comtandfonline.com. For example, it has been used in conjunction with solid-phase extraction (SPE) and TLC for the isolation and densitometric analysis of this compound from Uncaria guianensis leaves. researchgate.nettandfonline.comtandfonline.com. While quantification can be based on internal normalization, linearity, precision, and limits are typically investigated using this compound as a reference standard, following guidelines such as those from the International Conference of Harmonization. tandfonline.com.
Synthetic Approaches to this compound and its Derivatives
The synthesis of this compound and its derivatives is an important area of research, enabling the production of this compound for further study and potential applications. Both total synthesis strategies and modifications of existing compounds are explored.
Total Synthesis Strategies
Total synthesis of this compound involves constructing the entire molecule from simpler precursors. A short synthesis of this compound, a 3,7-diglycosylflavone, has been reported. acs.orgnih.gov. Key aspects of this synthesis include the preparation of a protected form of kaempferol with differentiated hydroxyl groups and the first reported bis-glycosylation of a dihydroxyflavone. acs.orgnih.gov. This synthetic approach allows for the preparation of this compound and provides a route for the synthesis of its derivatives, which can be used for exploring structure-activity relationships. acs.orgresearchgate.net.
The biosynthesis of this compound in plants is part of the phenylpropanoid pathway. mdpi.com. Precursors like p-coumaroyl-CoA are converted to naringenin (B18129) chalcone (B49325) by chalcone synthase (CHS), followed by conversion to naringenin by chalcone isomerase (CHI). mdpi.com. Naringenin is then converted to dihydrokaempferol (B1209521) by flavone (B191248) 3-hydroxylase (F3H), and flavonol synthase (FLS) catalyzes the conversion of dihydrokaempferol into kaempferol. mdpi.com. This compound is synthesized in the final steps via biosynthetic intermediates. mdpi.com. Understanding the biosynthetic pathway can also inform synthetic strategies.
Here is a summary of a reported synthesis yield:
| Synthesis Type | Starting Material | Number of Steps | Overall Yield |
| Total Synthesis | Kaempferol | 13 | 9.2% |
Note: This yield is for a related triglycosylflavone synthesis, illustrating the complexity and typical yields in flavonoid glycoside synthesis. researchgate.net.
Phase-Transfer-Catalyzed (PTC) Glycosylation
Phase-transfer catalysis (PTC) is a valuable technique employed in the synthesis of flavonoid glycosides, offering an efficient route for constructing phenol (B47542) glycosides. researchgate.netfrontiersin.org This method facilitates reactions between reactants located in immiscible phases, typically an organic and an aqueous phase, through the use of a phase-transfer catalyst. frontiersin.orgmdpi.com
In the context of flavonoid glycosylation, PTC involves stirring a polyhydroxyflavonol (the aglycone acceptor) and a glycosyl donor in an organic solvent, followed by the addition of a dilute aqueous base solution. frontiersin.org A common phase-transfer catalyst used in these reactions is benzyltriethylammonium bromide. frontiersin.org The reaction is typically carried out in a two-phase system, such as chloroform-water, under intensive stirring and heating. frontiersin.org
Studies have demonstrated the effectiveness of PTC in synthesizing flavonoid glycosides, with reported yields ranging from 40% to 60% for flavonol glycosides. frontiersin.org This approach has also been applied to the glycosylation of simple phenols, albeit with slightly lower yields (12% to 44%). frontiersin.org The use of PTC in the synthesis of kaempferol 3,7-O-bisglycosides has been reported, highlighting its utility in creating complex glycosylated flavonoid structures like this compound. researchgate.net One study on the synthesis of kaempferol 3,7-O-bisglycosides utilized successive glycosylation steps involving glycosyl ortho-alkynylbenzoates under gold(I) catalysis and glycosyl trifluoroacetimidates under BF₃·OEt₂ catalysis, following selective protection strategies. researchgate.net
PTC glycosylation has been shown to be a convenient method for synthesizing flavonoid O-glycosides. researchgate.net For instance, the synthesis of 7-hydroxyl apigenin (B1666066) and 7-hydroxyl acacetin (B1665396) glycosides was carried out using PTC under basic conditions with benzoylated glucosyl bromide. researchgate.net
Combinatorial Synthesis of Glycosylated Flavonols
Combinatorial synthesis offers a strategy for generating libraries of diverse compounds, which is particularly useful in the exploration of structure-activity relationships (SAR) for glycosylated flavonols. researchgate.net This approach allows for the creation of multiple derivatives, facilitating the study of how structural variations, such as different glycosylation patterns, impact biological activities. researchgate.net
One method employed in the combinatorial synthesis of glycosylated flavonols involves the Algar-Flynn-Oyamada reaction. researchgate.net This reaction is considered a modular synthetic method that utilizes commercially available starting materials, making it suitable for generating a library of flavonols from 2'-hydroxyacetophenones and benzaldehydes. researchgate.net Following the synthesis of the flavonol backbone, glycosylation with various glycosyl donors can be performed to yield a library of glycosylated flavonols. researchgate.net
A reported combinatorial synthesis described the creation of a library of 16 glycosylated flavonols using a general procedure that provided decent yields of the desired products. researchgate.net This methodology can be extended to synthesize a wider range of glycosylated flavonols with potential biological activities. researchgate.net
The chemical synthesis of glycosides, while well-developed, can be laborious due to the necessity of multiple protection and deprotection steps to ensure regioselectivity and avoid side product formation. mdpi.com Combinatorial approaches aim to streamline this process to generate diverse structures more efficiently.
Derhamnosylation Studies
Derhamnosylation is the process of removing a rhamnose sugar unit from a glycosylated compound. This process is significant in the study of flavonoid glycosides, including this compound, as the presence or absence of sugar moieties can significantly influence their physicochemical properties, bioavailability, and biological activities. researchgate.netmdpi.com this compound, being a dirhamnoside of kaempferol, can undergo derhamnosylation to yield monorhamnosides (such as afzelin (B1665622) or α-rhamnoisorobin) or the aglycone, kaempferol. researchgate.netresearchgate.netnih.gov
Enzymatic derhamnosylation is a key method used in these studies. Alpha-L-rhamnosidases are enzymes that specifically cleave terminal α-L-rhamnose residues from various natural products, including flavonoid glycosides. asm.orgcapes.gov.br These enzymes have applications in various industries, including the food industry for modifying the properties of juices and wines, and in pharmaceutical research for the deglycosylation of flavonoids to potentially enhance their bioavailability. asm.orgcapes.gov.brnih.gov
Research has investigated the derhamnosylation of this compound. For example, studies involving far-infrared (FIR) irradiation of kenaf (Hibiscus cannabinus L.) leaves, a source of this compound, demonstrated derhamnosylation, resulting in the detection of kaempferol, afzelin (kaempferol 3-O-α-L-rhamnopyranoside), and α-rhamnoisorobin (kaempferol 7-O-α-L-rhamnopyranoside). researchgate.netresearchgate.netnih.gov This suggests that physical methods like FIR irradiation can induce the cleavage of rhamnose units from this compound.
Enzymatic derhamnosylation can alter the biological activities of flavonoids. Studies comparing the activities of kaempferol and its rhamnosides (including this compound, afzelin, and α-rhamnoisorobin) have shown that the presence and position of rhamnose units influence their biological effects, such as depigmenting and anti-inflammatory properties. researchgate.netnih.gov For instance, kaempferol and α-rhamnoisorobin showed inhibitory activity in certain assays, while afzelin and this compound did not show inhibitory activities in tyrosinase assays. researchgate.netnih.gov The order of inhibitory activity regarding depigmentation and nitric oxide production was generally kaempferol > α-rhamnoisorobin > afzelin > this compound. researchgate.netnih.gov These findings highlight the importance of derhamnosylation in modulating the biological profile of this compound and related compounds.
Specific alpha-L-rhamnosidases, such as those from Aspergillus niger, have been shown to hydrolyze the α-L-rhamnoside linkages in various flavonoid glycosides. asm.org The substrate specificity of these enzymes can vary depending on the source and the linkage type (e.g., α-(1→6) or α-(1→2)) and position (e.g., at C-3 or C-7) of the rhamnose unit. asm.orgresearchgate.net
Data on the comparative biological activities of Kaempferol and its rhamnosides are presented in the table below, illustrating the impact of derhamnosylation. researchgate.netnih.gov
| Compound | Structure | Depigmenting Activity (Inhibitory Activity % at 400 µM) | NO Inhibitory Activity (IC₅₀ µM) | NF-κB-mediated Luciferase Activity (IC₅₀ µM) |
| Kaempferol | Aglycone | Shown researchgate.net | Shown researchgate.net | 90.3 researchgate.net |
| α-Rhamnoisorobin | Kaempferol 7-O-α-L-rhamnoside | Shown researchgate.net | Shown researchgate.net | More potent than Kaempferol researchgate.net |
| Afzelin | Kaempferol 3-O-α-L-rhamnoside | Not shown in tyrosinase assay researchgate.net | Shown researchgate.net | Not specified in detail researchgate.net |
| This compound | Kaempferol 3,7-O-α-dirhamnoside | Not shown in tyrosinase assay researchgate.net | Shown researchgate.net | Less potent than Kaempferol researchgate.net |
Note: Specific numerical data for all activities and compounds at the same concentration/IC₅₀ were not consistently available across the sources for a direct, comprehensive comparison in all columns.
Pharmacological and Biological Activities of Kaempferitrin Excluding Dosage/administration
Anticancer and Cytotoxic Effects
Research indicates that Kaempferitrin possesses significant anticancer and cytotoxic activities against a range of cancer cell types. medchemexpress.comnih.gov These effects have been demonstrated through studies conducted both in controlled laboratory settings using cancer cell lines (in vitro) and in living organisms, such as mouse models (in vivo). medchemexpress.comnih.govresearchgate.net
In vitro Studies on Cancer Cell Lines
In vitro studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines. This compound has shown high cytotoxic effects against HeLa cells, a human cervical cancer cell line. medchemexpress.comnih.gov The half-maximal inhibitory concentration (IC50) of this compound for HeLa cells has been reported as 45 ± 2.6 μM. medchemexpress.com Additionally, this compound has demonstrated cytotoxicity against MDA-MB231 human breast cancer cells, with an IC50 of 65 ± 2.6 μM. medchemexpress.com In studies on colorectal cancer, this compound has been shown to inhibit the viability of HT-29 cells in a concentration-dependent manner. bookpi.org
While other cancer cell lines such as SMMC-7721, MCF-7, SGC-7901, SK-OV-3, and HePG-2 are frequently utilized in cancer research and cytotoxicity assays, the provided search results primarily discuss the effects of other compounds, such as Kaempferol (B1673270) or Arctigenin, on these specific cell lines, or mention these lines in a general context without providing specific this compound cytotoxicity data for them. nih.govnih.govnih.govksu.edu.trekb.egphcogj.comaltogenlabs.comnih.gov
| Cell Line (Origin) | This compound IC50 (μM) | Reference |
| HeLa (Human Cervical Cancer) | 45 ± 2.6 | medchemexpress.com |
| MDA-MB231 (Human Breast Cancer) | 65 ± 2.6 | medchemexpress.com |
| HT-29 (Human Colorectal Cancer) | Inhibits viability (concentration-dependent) | bookpi.org |
In vivo Antitumor Effects
In addition to its in vitro activity, this compound has exhibited antitumor effects in in vivo models. Studies using athymic mice bearing HeLa cell tumors have demonstrated that this compound can significantly suppress tumor growth and decrease tumor weight. medchemexpress.comnih.gov For instance, intraperitoneal administration of this compound at doses of 2.5, 10, and 25 mg/kg markedly suppressed tumor growth by 40%, 87%, and 97%, respectively, and decreased tumor weight by 37%, 81%, and 95%, respectively, in nu/nu mice bearing HeLa tumors. medchemexpress.com this compound has also been shown to exert antitumour effects in mice models bearing human liver cancer xenografts, leading to a significant decrease in tumor volume, mass, and cell number. researchgate.net
| In vivo Model | This compound Dose (mg/kg, i.p.) | Effect on Tumor Growth | Effect on Tumor Weight | Reference |
| Athymic mice bearing HeLa tumors | 2.5 | 40% suppression | 37% decrease | medchemexpress.com |
| Athymic mice bearing HeLa tumors | 10 | 87% suppression | 81% decrease | medchemexpress.com |
| Athymic mice bearing HeLa tumors | 25 | 97% suppression | 95% decrease | medchemexpress.com |
| Mice model of human liver cancer xenografts | Not specified in snippet | Decreased volume, mass, and cell number | Not specified in snippet | researchgate.net |
Mechanisms of Action in Cancer
The anticancer effects of this compound are mediated through several mechanisms, including the induction of cell cycle arrest, the activation of apoptosis pathways, and potential chemopreventive actions. medchemexpress.comnih.govbookpi.orgresearchgate.net
One of the mechanisms by which this compound exerts its cytotoxic effects is by inducing cell cycle arrest. Studies have shown that this compound causes cell cycle arrest in the G1 phase in HeLa cells. medchemexpress.comnih.govchemfaces.com This arrest prevents cancer cells from progressing through the cell cycle and proliferating.
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. This compound has been found to induce apoptosis in cancer cells, particularly in HeLa cells, via the intrinsic pathway. medchemexpress.comnih.govresearchgate.netchemfaces.comresearchgate.net This process is caspase-dependent, involving the activation of caspases, which are critical enzymes in the apoptotic cascade. medchemexpress.comnih.govbookpi.orgresearchgate.netchemfaces.comresearchgate.net this compound treatment in HeLa cells leads to the generation of reactive oxygen species (ROS) and affects the expression of proteins associated with the intrinsic apoptosis pathway, ultimately activating caspase 3. medchemexpress.com In HT-29 colorectal cancer cells, this compound-induced caspase-dependent apoptosis involves the activation of caspase-3 and an increase in cleaved PARP protein expression. bookpi.org The antitumour effect observed in liver cancer xenografts is also attributed to the induction of tumor cell necrosis and apoptosis. researchgate.net
This compound has also been reported to exert chemopreventive effects. medchemexpress.comnih.govresearchgate.net Chemoprevention involves preventing the initiation or progression of cancer. Natural compounds can exhibit chemopreventive actions through various mechanisms, including inducing immunosurveillance, promoting DNA repair, and inducing apoptosis. mdpi.com Pre-treatment with this compound has been shown to decrease the cytotoxicity of irinotecan (B1672180) in intestinal epithelial cells and reduce intestinal damage in mice exposed to irinotecan, suggesting a chemopreventive effect potentially linked to its antioxidant properties. researchgate.net Furthermore, this compound's potential in colorectal cancer chemoprevention has been linked to its ability to target the PI3K/AKT signaling pathway. bookpi.org
Antidiabetic and Hypoglycemic Effects this compound has demonstrated significant antidiabetic and hypoglycemic effects in various studiesingentaconnect.comscispace.comresearchgate.net.
Interference with Insulin (B600854) Signaling Pathway (e.g., Akt activation inhibition) this compound's inhibition of insulin-stimulated GLUT4 translocation and glucose uptake in 3T3-L1 adipocytes is linked to its interference with the insulin signaling pathway, specifically by inhibiting Akt activationnih.govamrita.edu. This suggests a complex interaction with the insulin signaling cascade, where it can activate certain aspects while inhibiting others depending on the cellular contextcore.ac.uk. This compound's effects on Akt activation have been investigated, with some studies indicating inhibition in specific scenariosnih.govamrita.edu, while others suggest potential for activation or synergistic effects with insulin on Akt phosphorylation in different cell typesnih.gov.
Data Table: Effects of this compound on Glucose Uptake
| Tissue/Cell Type | Effect on Glucose Uptake | Notes | Source |
| Rat soleus muscle | Stimulatory | Observed at concentrations of 10, 100, and 1000 ηM. | nih.govcapes.gov.br |
| 3T3-L1 adipocytes | Stimulatory | Improves insulin resistance by activating the classical insulin pathway. | juniperpublishers.comusbio.net |
| 3T3-L1 adipocytes | Inhibitory | Inhibits insulin-stimulated GLUT4 translocation and glucose uptake. | nih.govamrita.edu |
| Diabetic rats (in vivo) | Decreased blood glucose | Acute lowering effect, stimulates glucose uptake in muscle. | scispace.comnih.gov |
Potential Competition with Glucose during Transport
Studies suggest that this compound may interfere with glucose transport, specifically mediated by Glucose Transporter 4 (GLUT4). Research using 3T3-L1 adipocytes indicated that this compound inhibits insulin-stimulated GLUT4 translocation and glucose uptake. nih.govamrita.edu Molecular docking studies have proposed that this compound can bind directly to GLUT4 within the glucose transportation channel, suggesting a potential competitive mechanism with glucose for binding sites. nih.govamrita.edu This potential competition is considered one of the mechanisms by which this compound might influence glucose uptake in peripheral tissues. researchgate.net
Effects on Glycemia in Diabetic Models
This compound has demonstrated effects on blood glucose levels in diabetic models. In alloxan-induced diabetic rats, this compound showed an acute hypoglycemic effect, effectively decreasing blood glucose levels. nih.govresearchgate.net This effect was observed after acute treatment and was not attributed to reduced intestinal glucose absorption. researchgate.net Furthermore, this compound has been shown to stimulate glucose uptake in muscle tissue from normal rats, exhibiting an efficiency comparable to insulin in this regard. nih.gov The hypoglycemic effect and the stimulation of glucose uptake in muscle suggest that this compound's action on blood glucose lowering might involve alterations in the intrinsic activity or translocation of glucose transporters. researchgate.netnih.gov
In 3T3-L1 cells, this compound was found to activate the insulin pathway and stimulate adiponectin secretion. juniperpublishers.com It up-regulated the phosphorylation levels of the insulin receptor beta and insulin receptor substrate 1, as well as the ser473 site in Protein kinase B (PKB/Akt). juniperpublishers.com this compound was also capable of translocating GLUT4 to the cell membrane and increasing GLUT4 protein levels. juniperpublishers.com This suggests that this compound can improve insulin resistance by activating the classical insulin transduction pathway and increasing adiponectin secretion. juniperpublishers.com
Impact on Glomerular Mesangial Cells in Diabetic Nephropathy (DN) Models
This compound has shown protective effects on glomerular mesangial cells (GMCs) in in vitro models of diabetic nephropathy (DN), which is a significant complication of diabetes. nih.govnih.govmdpi.com AGEs (Advanced Glycation End products) and their receptor (RAGE) play crucial roles in the development of DN, and injury to GMCs is an early risk factor. nih.govnih.govmdpi.com
Protection against AGE-induced Oxidative Stress
In cultured rat GMCs exposed to AGE-induced oxidative stress, this compound demonstrated protective effects. nih.govnih.govmdpi.com this compound effectively increased the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, while decreasing the levels of malondialdehyde (MDA), a marker of oxidative damage. nih.govnih.govmdpi.comresearchgate.net It also suppressed the generation of reactive oxygen species (ROS). nih.govnih.govmdpi.com These findings indicate that this compound can protect against oxidative stress induced by AGEs in GMCs. nih.govnih.govmdpi.com
Data on the effects of this compound on MDA and SOD in AGE-induced GMCs:
| Treatment Group | MDA Levels | SOD Activity |
| AGEs | Increased | Decreased |
| AGEs + this compound | Decreased | Increased |
Modulation of Collagen IV and TGF-β1 Expression
This compound treatment inhibited the expression of collagen IV and transforming growth factor-beta 1 (TGF-β1) in AGE-treated GMCs. nih.govnih.govmdpi.com TGF-β1 is known to augment the deposition of extracellular matrix (ECM) proteins like collagen IV, contributing to glomerular hypertrophy and fibrosis in DN. mdpi.comnih.gov Increased expression levels of TGF-β1 and Collagen IV were observed in GMCs treated with AGEs compared to control cells. mdpi.com Treatment with varying doses of this compound resulted in a decrease in the expression levels of both TGF-β1 and Collagen IV, thereby reducing the expansion of the ECM. mdpi.com
Data on the effects of this compound on Collagen IV and TGF-β1 expression in AGE-treated GMCs:
| Treatment Group | Collagen IV Expression | TGF-β1 Expression |
| AGEs | Increased | Increased |
| AGEs + this compound | Decreased | Decreased |
Suppression of Mitochondrial/Cytochrome c-Mediated Apoptosis
This compound was found to suppress the mitochondrial/cytochrome c-mediated apoptosis pathway in AGE-induced GMCs. nih.govnih.govresearchgate.net AGEs can induce a significant depletion in the mitochondrial membrane potential (Δψm) of GMCs, and ROS-mediated Δψm depletion and mitochondrial dysfunction are essential for AGE-induced apoptosis in these cells. nih.gov Upon Δψm depletion, there is an activation of caspase-3, which increases the expression and mitochondrial release of cytochrome c, a phenomenon commonly observed during cellular apoptosis. nih.gov this compound treatment improved mitochondrial membrane potential recovery and suppressed this apoptotic pathway by inducing the expression of anti-apoptotic factors. nih.govnih.gov
Immunomodulatory Activities
While the provided search results primarily focus on the effects of this compound in the context of diabetes and diabetic nephropathy, some sources broadly mention immunomodulatory activities of flavonoids, including this compound. Flavonoids are generally recognized for possessing anti-inflammatory properties and modulating proinflammatory gene expression. researchgate.netmdpi.com One source mentions that this compound has demonstrated anti-inflammatory activity and has been suggested as a potential therapeutic agent for rheumatoid arthritis by ameliorating inflammation in fibroblast-like synoviocytes. researchgate.net Studies have also investigated the inhibitory effects of this compound on enzymes like LOX and COX-2, which are involved in inflammatory processes. mdpi.com
Immunostimulatory Effects on Immune Cells (e.g., murine macrophages, splenocytes, human PBMC, NK cells)
Studies have shown that this compound can exert immunostimulatory effects on key immune cells. In vitro experiments revealed that this compound at a concentration of 25 μM increased the proliferation of murine macrophages by 23%, murine splenocytes by 17%, and human peripheral blood mononuclear cells (PBMC) by 24% in the absence of lipopolysaccharides (LPS). nih.govchemfaces.com Furthermore, this compound was observed to induce natural killer (NK) cell activity by 11%. nih.govchemfaces.com These findings suggest a direct stimulatory effect of this compound on the proliferation and activity of various immune cell types.
| Immune Cell Type | Effect on Proliferation/Activity at 25 μM | Citation |
|---|---|---|
| Murine Macrophages | Increased proliferation (23%) | nih.govchemfaces.com |
| Murine Splenocytes | Increased proliferation (17%) | nih.govchemfaces.com |
| Human PBMC | Increased proliferation (24%) | nih.govchemfaces.com |
| NK Cells | Induced activity (11%) | nih.govchemfaces.com |
Stimulation of Pinocytosis and Lysosomal Enzyme Activity
Beyond proliferation, this compound also impacts the cellular functions of macrophages. Research indicates that this compound stimulated pinocytosis in murine macrophages by 25% and enhanced lysosomal enzyme activity by 57% at a concentration of 25 μM. nih.govchemfaces.com This stimulation of pinocytosis and lysosomal enzyme activity suggests that this compound can influence the endocytic capacity and intracellular degradation processes within macrophages.
| Cellular Process in Murine Macrophages | Effect at 25 μM | Citation |
|---|---|---|
| Pinocytosis | Stimulated (25%) | nih.govchemfaces.com |
| Lysosomal Enzyme Activity | Stimulated (57%) | nih.govchemfaces.com |
Modulation of Inflammatory Mediators (e.g., nitric oxide, TNF-α, IL-12)
This compound has been shown to modulate the production of key inflammatory mediators. It demonstrated an ability to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12) in macrophages. caymanchem.comresearchgate.net Specifically, this compound inhibited LPS- and IFN-γ-induced nitric oxide production in isolated mouse macrophages with an IC50 of 40 μM. caymanchem.com It has also shown inhibitory effects on lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) activity with IC50 values of 0.130 mmol L⁻¹ and 0.186 mmol L⁻¹, respectively. mdpi.com These findings highlight this compound's potential in mitigating inflammatory responses by suppressing the release and activity of pro-inflammatory molecules.
| Inflammatory Mediator/Enzyme | Effect | IC50 Value (where available) | Citation |
|---|---|---|---|
| Nitric Oxide (NO) | Inhibited production in macrophages | 40 μM (LPS/IFN-γ induced) | caymanchem.comresearchgate.net |
| TNF-α | Inhibited production in macrophages | Not specified in snippets | researchgate.net |
| IL-12 | Inhibited production in macrophages | Not specified in snippets | researchgate.net |
| LOX | Inhibited activity | 0.130 mmol L⁻¹ | mdpi.com |
| COX-2 | Inhibited activity | 0.186 mmol L⁻¹ | mdpi.com |
Antidepressant-like Effects
Research suggests that this compound possesses antidepressant-like properties. Studies in mice using behavioral models such as the forced swimming test (FST) and tail suspension test (TST) have indicated an antidepressant-like effect. nih.goven-journal.org This effect appears to be related to the serotonergic system, with the 5-HT1A receptor being a suspected primary molecular target. nih.govbiocat.comtargetmol.comguidetopharmacology.org this compound at doses of 5, 10, and 20 mg/kg induced an antidepressant-like effect in mice. nih.gov Furthermore, a sub-effective dose of this compound (1 mg/kg) demonstrated a synergistic effect with imipramine (B1671792) and fluoxetine (B1211875) in reducing immobility in these models. nih.gov
Antiosteoporotic Effects
This compound has shown promise in the management of osteoporosis. Studies using ovariectomized (OVX) rat models, which mimic postmenopausal osteoporosis, have demonstrated that this compound can significantly improve bone mass and microarchitecture. researchgate.netnih.gov Its antiosteoporotic activity is attributed, in part, to its stimulatory effect on osteoblastic cells (bone-forming cells) and inhibitory action on osteoclastic cells (bone-resorbing cells). researchgate.netnih.gov This modulation of bone cell activity contributes to a better balance between bone formation and resorption, leading to improved bone health.
Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiparasitic, Anthelmintic)
| Microorganism | Activity | MIC Values (where available) | Citation |
|---|---|---|---|
| Staphylococcus aureus | Antibacterial | 16-32 μg/ml | caymanchem.comsilae.ituv.mx |
| Pseudomonas aeruginosa | Antibacterial | 16-32 μg/ml | caymanchem.comsilae.ituv.mx |
| Salmonella typhi | Antibacterial | 16-32 μg/ml | caymanchem.comsilae.ituv.mx |
| Candida albicans | Antifungal | 16-32 μg/ml | caymanchem.comsilae.ituv.mx |
| Candida parapsilosis | Antifungal | 16-32 μg/ml | caymanchem.comsilae.ituv.mx |
| Cryptococcus neoformans | Antifungal | 16-32 μg/ml | caymanchem.comsilae.ituv.mx |
| Dactylogyrus intermedius | Anthelmintic | 12 mg/ml (eradication) | silae.ituv.mx |
Antioxidant Activities
This compound is recognized for its potent antioxidant properties. researchgate.netresearchgate.netacs.orgnih.gov It can scavenge free radicals, such as DPPH radicals, with reported IC50 values of 84.0 ± 7.8 μM acs.org and 8.73 μg/ml. caymanchem.com this compound has also been shown to inhibit myeloperoxidase activity with a K0.5 of 86 ± 9.9 μM and decrease lipid peroxidation induced by ascorbyl radical in different lipid environments, with IC50 values ranging from 112 to 320 μM. acs.org Furthermore, it can suppress the generation of reactive oxygen species (ROS). nih.gov These antioxidant activities contribute to its potential protective effects against oxidative stress-related damage.
| Antioxidant Activity | Effect/Value | Citation |
|---|---|---|
| DPPH Radical Scavenging | IC50 = 84.0 ± 7.8 μM | acs.org |
| DPPH Radical Scavenging | IC50 = 8.73 μg/ml | caymanchem.com |
| Myeloperoxidase Activity | K0.5 = 86 ± 9.9 μM | acs.org |
| Lipid Peroxidation (microsomes) | IC50 = 320 ± 14.1 μM | acs.org |
| Lipid Peroxidation (asolectin liposomes) | IC50 = 223 ± 8.3 μM | acs.org |
| Lipid Peroxidation (phosphatidylcholine) | IC50 = 112 ± 8.8 μM | acs.org |
| ROS Generation | Suppressed | nih.gov |
Inhibition of Myeloperoxidase Activity
This compound has been found to inhibit the activity of myeloperoxidase (MPO). researchgate.netusbio.net MPO is an enzyme primarily found in neutrophils and monocytes that plays a role in the inflammatory response by producing potent oxidizing agents. silae.it Inhibition of MPO activity is considered a mechanism by which compounds can exert anti-inflammatory effects. researchgate.netsilae.it
Research Findings:
Inhibited myeloperoxidase activity with a K0.5 of 86 ± 9.9 µM. researchgate.netresearchgate.net
Evaluated as an inhibitor of MPO with an IC50 of 15.8 nM in one study. silae.it
Showed significant inhibition of MPO activity in a mouse model of pleurisy. researchgate.net
Decrease in Lipid Peroxidation
This compound has shown the ability to decrease lipid peroxidation. researchgate.netusbio.net Lipid peroxidation is a process where free radicals damage lipids, particularly those in cell membranes, leading to cellular damage and dysfunction. creative-proteomics.com By reducing lipid peroxidation, this compound helps protect against oxidative damage. researchgate.netagriculturejournals.cz
Research Findings:
Decreased lipid peroxidation induced by ascorbyl radical in microsomes and liposomes. researchgate.netresearchgate.net
IC50 values for decreasing lipid peroxidation were 320 ± 14.1 µM in microsomes, 223 ± 8.3 µM in asolectin liposomes, and 112 ± 8.8 µM in phosphatidylcholine liposomes. researchgate.netresearchgate.net
Significantly decreased serum and hepatic levels of malondialdehyde (MDA), a marker of lipid peroxidation, in a mouse model. oup.com
Suppression of Reactive Oxygen Species (ROS) Generation
This compound has been shown to suppress the generation of reactive oxygen species (ROS). mdpi.comdntb.gov.uaambeed.cn ROS are highly reactive molecules that can cause oxidative stress and damage to cells and tissues. mdpi.comresearchgate.net By suppressing ROS generation, this compound contributes to its antioxidant effects. mdpi.com
Research Findings:
Effectively suppressed ROS generation in advanced glycation end product (AGE)-induced glomerular mesangial cells. mdpi.comdntb.gov.uanih.gov
Can decrease the production of reactive oxygen species in a concentration-dependent manner in colon cancer cells. researchgate.net
Increase in Superoxide Dismutase (SOD) Activity
Studies indicate that this compound can increase the activity of superoxide dismutase (SOD). mdpi.comdntb.gov.uaambeed.cn SOD is a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby reducing oxidative stress. creative-proteomics.com
Research Findings:
Effectively increased SOD activity in AGE-induced glomerular mesangial cells. mdpi.comdntb.gov.uanih.gov
This increase in SOD activity suggests that this compound helps restore the cell's ability to remove free radicals. mdpi.com
Anti-inflammatory Properties
This compound possesses anti-inflammatory properties, which are attributed to several mechanisms, including its antioxidant activity and modulation of inflammatory mediators. researchgate.netresearchgate.netusbio.netnih.gov
Inhibition of Eicosanoid Generating Enzymes
This compound can inhibit the activity of enzymes involved in the generation of eicosanoids. researchgate.net Eicosanoids are lipid mediators derived from fatty acids that play significant roles in inflammation. skinident.worlddovepress.comfrontiersin.org Key enzymes in eicosanoid synthesis include cyclooxygenases (COX) and lipoxygenases (LOX). skinident.worlddovepress.comfrontiersin.org
Research Findings:
this compound has been reported to inhibit LOX activity with an IC50 of 0.130 mmol L−1. mdpi.com
It has also shown inhibitory effects on COX-2 activity with an IC50 of 0.186 mmol L−1. mdpi.com
Inhibition of these enzymes contributes to the anti-inflammatory effects of this compound by reducing the production of pro-inflammatory eicosanoids. researchgate.net
Modulation of Proinflammatory Gene Expression
This compound and related flavonoid glycosides have demonstrated the ability to modulate the expression of proinflammatory genes. This modulation is considered a key mechanism underlying their anti-inflammatory properties. Studies have shown that kaempferol and its glycosides can downregulate the expression of proinflammatory cytokines. mdpi.comfrontiersin.orgnih.gov
In a murine model of obesity induced by a high-fat diet, both Justicia spicigera powder (which contains this compound as a main active ingredient) and isolated this compound negatively modulated the expression of several proinflammatory genes in the liver. x-mol.net These genes include Tlr4, Tnf-α, Nlrp3, Caspase-1, Il-18, and Il-1β. x-mol.net This transcriptional adaptation suggests that this compound can attenuate the inflammatory response by influencing gene expression profiles. x-mol.net
Downregulation of NF-κB Pathway
A significant mechanism contributing to the anti-inflammatory effects of this compound is its ability to downregulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govall-imm.comall-imm.comcmu.ac.thfrontiersin.orgtandfonline.commdpi.com The NF-κB pathway plays a crucial role in the expression of numerous genes involved in inflammation and immunity. cmu.ac.th
Studies have reported that this compound suppresses the activation of the NF-κB pathway. all-imm.comall-imm.com This suppression can involve inhibiting the phosphorylation of key proteins in the pathway, such as IKKα/β and IκBα, which are essential for NF-κB activation and subsequent nuclear translocation of its p65 subunit. tandfonline.commdpi.com Reduced nuclear translocation of NF-κB p65 has been observed following this compound treatment. nih.govtandfonline.commdpi.com Molecular docking studies have also suggested that this compound can exhibit a strong binding affinity to components of the NF-κB pathway, such as the NFκB p52/RelB/DNA complex and IκK, further supporting its inhibitory effect on this pathway. cmu.ac.th
Anticonvulsant Potential
This compound has shown potential anticonvulsant activity. Research investigating the effects of Justicia spicigera, a plant traditionally used for various ailments including epilepsy, identified this compound as a key active component contributing to its anticonvulsant properties. frontiersin.orgtandfonline.comresearchgate.net
In studies using animal models of seizures induced by pentylenetetrazol (PTZ), an extract of Justicia spicigera containing this compound was able to significantly delay the onset of myoclonic and generalized seizures and reduce the frequency of tonic convulsions and mortality. frontiersin.orgresearchgate.net Administration of isolated this compound intracerebroventricularly was found to modify convulsive behavior, significantly delaying partial seizures and offering protection against generalized seizures. researchgate.net These findings suggest that this compound is at least partially responsible for the observed anticonvulsant effects of the plant extract. frontiersin.orgresearchgate.net
Hepatoprotective Effects
This compound has demonstrated hepatoprotective effects in experimental models. Studies investigating the compound's potential have shown its ability to protect liver tissue from damage. nih.govresearchgate.netacs.orgmdpi.complos.org
Effects on Cytochrome P450 Enzymes (CYP)
This compound has been shown to interact with human liver cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs and xenobiotics. tandfonline.comresearchgate.netnih.govtandfonline.comnih.gov These interactions can potentially influence the pharmacokinetics of co-administered substances.
Inhibitory Effects on Specific CYP Isoforms (e.g., CYP1A2, CYP3A4, CYP2C9)
In vitro studies using human liver microsomes have demonstrated that this compound inhibits the activity of specific CYP isoforms in a concentration-dependent manner. tandfonline.comresearchgate.netnih.govtandfonline.comnih.gov The primary isoforms affected are CYP1A2, CYP3A4, and CYP2C9. tandfonline.comresearchgate.netnih.govtandfonline.comnih.gov
The half-maximal inhibitory concentration (IC50) values for this compound against these enzymes have been determined:
CYP1A2: 20.56 μM tandfonline.comresearchgate.netnih.govtandfonline.comnih.gov
CYP3A4: 13.87 μM tandfonline.comresearchgate.netnih.govtandfonline.comnih.gov
CYP2C9: 14.62 μM tandfonline.comresearchgate.netnih.govtandfonline.comnih.gov
At a concentration of 100 μM, this compound significantly inhibited the activities of CYP1A2, CYP3A4, and CYP2C9, while other isoforms tested (CYP2A6, CYP2E1, CYP2D6, CYP2C19, and CYP2C8) were not significantly affected. tandfonline.comnih.gov
Competitive and Noncompetitive Inhibition Modes
Enzyme kinetic studies have elucidated the modes of inhibition of this compound on these CYP isoforms. tandfonline.comresearchgate.netnih.govtandfonline.comnih.gov this compound acts as a competitive inhibitor of CYP1A2 and CYP2C9. tandfonline.comresearchgate.netnih.govtandfonline.comnih.gov In competitive inhibition, the inhibitor molecule competes with the substrate for binding to the enzyme's active site.
For CYP3A4, this compound exhibits noncompetitive inhibition. tandfonline.comresearchgate.netnih.govtandfonline.comnih.gov In noncompetitive inhibition, the inhibitor binds to a site distinct from the active site, affecting the enzyme's ability to catalyze the reaction regardless of substrate concentration. Furthermore, this compound has also been identified as a time-dependent inhibitor of CYP3A4. tandfonline.comresearchgate.netnih.govtandfonline.comnih.gov
The inhibition constant (Ki) values, which reflect the inhibitor's affinity for the enzyme, have been reported:
CYP1A2 (competitive): 10.24 μM tandfonline.comresearchgate.netnih.govtandfonline.comnih.gov
CYP3A4 (noncompetitive): 7.11 μM tandfonline.comresearchgate.netnih.govtandfonline.comnih.gov
CYP2C9 (competitive): 7.58 μM tandfonline.comresearchgate.netnih.govtandfonline.comnih.gov
The time-dependent inhibition of CYP3A4 by this compound was characterized by a KI/Kinact value of 10.85/0.036 min/μM. tandfonline.comresearchgate.netnih.govtandfonline.comnih.gov
Here is a summary of the inhibitory effects of this compound on specific human liver CYP isoforms:
| CYP Isoform | IC50 (μM) | Inhibition Mode | Ki (μM) | Time-Dependent Inhibition |
| CYP1A2 | 20.56 | Competitive | 10.24 | No |
| CYP3A4 | 13.87 | Noncompetitive | 7.11 | Yes (KI/Kinact: 10.85/0.036 min/μM) tandfonline.comresearchgate.netnih.govtandfonline.comnih.gov |
| CYP2C9 | 14.62 | Competitive | 7.58 | No |
Time-Dependent Inhibition
Studies investigating the effects of this compound on human liver cytochrome P450 (CYP) enzymes have revealed time-dependent inhibition of certain isoforms. Specifically, this compound has been identified as a time-dependent inhibitor of CYP3A4 nih.govnih.govtandfonline.comresearchgate.net. This means that the inhibitory effect on CYP3A4 activity increases with the duration of pre-incubation with this compound nih.govtandfonline.com. The inactivation parameters for the time-dependent inhibition of CYP3A4 by this compound in human liver microsomes have been calculated, with a KI/Kinact value of 10.85/0.036 min/μM nih.govnih.govtandfonline.comresearchgate.net. This value suggests that approximately 3.6% of CYP3A4 is inactivated per minute when incubated with a saturating concentration of this compound nih.gov.
Potential for Pharmacokinetic Drug Interactions
The inhibitory effects of this compound on CYP enzymes suggest a potential for pharmacokinetic drug interactions when co-administered with other drugs metabolized by these enzymes nih.govnih.govtandfonline.comresearchgate.net. In vitro studies using human liver microsomes have shown that this compound inhibits the activity of CYP1A2, CYP3A4, and CYP2C9 nih.govnih.govtandfonline.comresearchgate.net. The inhibition was found to be concentration-dependent tandfonline.com. This compound competitively inhibited CYP1A2 and CYP2C9, while it acted as a noncompetitive inhibitor of CYP3A4 nih.govnih.govtandfonline.com. The IC50 values for the inhibition of CYP1A2, CYP3A4, and CYP2C9 were determined to be 20.56 μM, 13.87 μM, and 14.62 μM, respectively nih.govnih.govtandfonline.comresearchgate.net. The corresponding Ki values were 10.24 μM for CYP1A2, 7.11 μM for CYP3A4, and 7.58 μM for CYP2C9 nih.govnih.govtandfonline.com. Based on these in vitro findings, it has been recommended that this compound should be used cautiously with drugs metabolized by CYP1A2, CYP3A4, and CYP2C9 to avoid potential drug interactions nih.govnih.govtandfonline.comresearchgate.net.
Here is a summary of the inhibitory effects of this compound on key CYP enzymes:
| CYP Isoform | Inhibition Type | IC50 (μM) | Ki (μM) | Time-Dependent Inhibition |
| CYP1A2 | Competitive | 20.56 nih.govnih.govtandfonline.comresearchgate.net | 10.24 nih.govnih.govtandfonline.com | No nih.gov |
| CYP3A4 | Noncompetitive | 13.87 nih.govnih.govtandfonline.comresearchgate.net | 7.11 nih.govnih.govtandfonline.com | Yes (KI/Kinact = 10.85/0.036 min/μM) nih.govnih.govtandfonline.comresearchgate.net |
| CYP2C9 | Competitive | 14.62 nih.govnih.govtandfonline.comresearchgate.net | 7.58 nih.govnih.govtandfonline.com | No nih.gov |
| Other isoforms (2A6, 2E1, 2D6, 2C19, 2C8) | No significant inhibition | >100 nih.govnih.govtandfonline.com | - | No nih.govtandfonline.com |
Other Reported Biological Activities
Natriuretic Properties
This compound has demonstrated natriuretic properties, which refer to the ability to increase sodium excretion in urine dntb.gov.uanih.govjournalijdr.comnih.gov. Studies in rats have shown that this compound can significantly increase urinary volume and electrolyte levels journalijdr.comnih.gov. Specifically, it induced diuretic and natriuretic effects in both normotensive and spontaneously hypertensive rats journalijdr.comnih.gov. This effect appears to be associated with the generation of endogenous prostanoids, as a cyclooxygenase inhibitor was able to decrease the diuretic and natriuretic effects of this compound journalijdr.comnih.gov. This compound also increased urinary creatinine (B1669602) and prostaglandin (B15479496) E2 excretion without altering calcium levels journalijdr.comnih.gov.
Tyrosinase Inhibitory Activity
The tyrosinase inhibitory activity of this compound has been investigated. Tyrosinase is an enzyme involved in the synthesis of melanin (B1238610) nih.gov. While this compound is a glycoside of kaempferol, studies suggest that the tyrosinase inhibitory activity might be more pronounced in the aglycone form, kaempferol, or its other deglycosylated products nih.govnih.gov. In one study, an ethanolic extract of kenaf leaf, where this compound was the main component, showed no tyrosinase inhibitory activity before far-infrared (FIR) irradiation nih.gov. However, after FIR irradiation, which resulted in the detection of deglycosylation products like kaempferol, afzelin (B1665622), and α-rhamnoisorobin, significant tyrosinase inhibitory activity was observed nih.gov. This suggests that the presence of the rhamnose moieties in this compound might negatively impact its tyrosinase inhibitory activity compared to its aglycone or partially deglycosylated forms nih.gov.
Depigmenting Activity
Related to its potential effect on tyrosinase, this compound has also been evaluated for its depigmenting activity, which is the ability to reduce melanin pigmentation nih.govresearchgate.netnih.govresearchgate.net. Studies using B16 melanoma cells have compared the depigmenting activity of kaempferol and its rhamnosides, including this compound nih.govnih.govresearchgate.net. In these studies, this compound showed neither significant inhibitory activity nor cytotoxicity towards B16 melanoma cells at tested concentrations, unlike kaempferol and α-rhamnoisorobin which showed some activity nih.govresearchgate.net. These findings suggest that the presence of the rhamnose groups at the 3-hydroxyl position of kaempferol negatively affects its depigmenting activity nih.govnih.govresearchgate.net.
Mechanistic Studies and Signaling Pathways
Molecular Targets Identification
Kaempferitrin's activity is rooted in its ability to interact with specific cellular proteins. Key identified molecular targets include components of metabolic and survival signaling pathways.
Akt: Also known as Protein Kinase B (PKB), Akt is a central kinase in signaling pathways that promote cell survival and growth. This compound treatment has been shown to result in the phosphorylation of Akt at the Ser473 site, indicating its activation. nih.gov This interaction is a critical step in the signaling cascades modulated by this compound, such as the insulin (B600854) and PI3K/Akt pathways.
GLUT4: The glucose transporter type 4 is an insulin-regulated transporter found primarily in adipose tissue and striated muscle. Studies have demonstrated that this compound stimulation leads to the translocation of GLUT4 to the cell membrane and an increase in its protein levels. nih.govresearchgate.net This action enhances glucose uptake from the bloodstream into cells.
SIRT1 and TP53: While direct modulation of Sirtuin 1 (SIRT1) and Tumor Protein 53 (TP53) by this compound is an area of ongoing investigation, significant research has focused on its aglycone, Kaempferol (B1673270). Kaempferol has been found to upregulate and activate SIRT1, which in turn can deacetylate and modulate the activity of targets like p53 and NF-κB, influencing apoptosis and inflammation. researchgate.netresearchgate.netnih.govnih.gov The p53 protein, a critical tumor suppressor, is activated by cellular stress to initiate programs like cell cycle arrest and apoptosis. nih.govthermofisher.comyoutube.com Kaempferol has been shown to activate p53, contributing to its anticancer effects. nih.govnih.gov Further research is needed to delineate the specific, direct interactions of this compound with these targets.
| Molecular Target | Observed Effect of this compound/Kaempferol | Cellular Process Affected | Reference |
|---|---|---|---|
| Akt (Protein Kinase B) | Increased phosphorylation at Ser473 | Cell Survival, Growth, Metabolism | nih.gov |
| GLUT4 | Increased translocation to cell membrane and protein levels | Glucose Uptake | nih.govresearchgate.net |
| SIRT1 | Upregulation and activation (by Kaempferol) | Metabolism, Inflammation, Apoptosis | researchgate.netnih.govnih.gov |
| TP53 (p53) | Activation and modulation (by Kaempferol) | Cell Cycle Arrest, Apoptosis | nih.govnih.gov |
**5.2. Signal Transduction Pathway Modulation
This compound's interaction with its molecular targets triggers the modulation of several key signal transduction pathways, leading to its diverse pharmacological effects.
This compound has demonstrated significant insulin-mimetic properties by directly activating the classical insulin signaling pathway. nih.govnih.gov Studies in 3T3-L1 adipocytes show that this compound treatment leads to an increased level of phosphorylation on insulin receptor beta (IRβ) and insulin receptor substrate 1 (IRS-1). nih.gov This activation initiates a downstream cascade, mimicking the action of insulin. researchgate.net The metabolic action of this compound involves the insulin receptor, PI3K, and the subsequent translocation of GLUT4, which collectively enhance glucose uptake in skeletal muscle and promote glucose homeostasis. nih.govresearchgate.netresearchgate.net
This compound is a known inducer of apoptosis, primarily through the intrinsic, mitochondrial-mediated pathway. nih.govbohrium.comtargetmol.comchemfaces.com In cancer cells, such as HeLa and HT-29, this compound's cytotoxic effects are mediated by this mechanism. nih.govbookpi.org The process is caspase-dependent, involving the activation of key executioner caspases like caspase-3. bookpi.org Research has shown that this compound can suppress the mitochondrial/cytochrome c-mediated apoptosis pathway. mdpi.com This involves the release of cytochrome c from the mitochondria into the cytosol, which then activates a caspase cascade, ultimately leading to programmed cell death. mdpi.com This pro-apoptotic activity is central to its potential as an antineoplastic agent. nih.gov
The anti-inflammatory activity reported for this compound suggests its interaction with the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. nih.govijrte.orgresearchgate.net While direct mechanistic studies on this compound are emerging, extensive evidence from its aglycone, Kaempferol, shows potent inhibition of the NF-κB pathway. nih.govnih.gov Kaempferol has been demonstrated to suppress the activation of NF-κB and the subsequent expression of pro-inflammatory genes like iNOS and COX-2. nih.govpreprints.org This is achieved by inhibiting the phosphorylation of the inhibitor IκBα and the IκB kinase (IKK), which prevents the nuclear translocation of NF-κB. nih.gov Given that this compound exhibits anti-inflammatory effects, it is plausible that it acts through a similar mechanism of NF-κB pathway modulation.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade for cell proliferation, survival, and metabolism, and it is a significant target of this compound. bookpi.orgmdpi.com Studies have confirmed that this compound's effects on insulin signaling and apoptosis are mediated through this pathway. nih.govbookpi.org In adipocytes, PI3K was shown to act upstream of Akt phosphorylation and GLUT4 translocation, as the effects were abolished by the PI3K inhibitor wortmannin. nih.gov In colorectal cancer cells, this compound-mediated apoptosis shows a positive correlation with the PI3K/Akt pathway, suggesting it is a key downstream target. bookpi.org The inhibition of this pathway can lead to mitochondrial dysfunction and the death of cancer cells. bookpi.org
This compound has been shown to interfere with the normal progression of the cell cycle, a key mechanism in its antitumor activity. nih.govbohrium.com The specific effect appears to be cell-type dependent. In human cervical cancer (HeLa) cells, this compound induces cell cycle arrest in the G1 phase. nih.govtargetmol.comchemfaces.com In contrast, studies on human colon cancer (HT-29) cells report that this compound causes cell cycle arrest at the G2/M phase. ijrte.orgresearchgate.net This G2/M arrest is associated with the downregulation of key regulatory proteins such as CDK1 and cyclins A and B. nih.gov The ability to halt cell cycle progression prevents cancer cells from proliferating and can trigger apoptosis. nih.govnih.gov
| Signaling Pathway | Key Mediators Modulated by this compound | Overall Effect | Reference |
|---|---|---|---|
| Insulin Signaling | IRβ, IRS-1, PI3K, Akt, GLUT4 | Enhanced glucose uptake, Insulin-mimetic action | nih.govresearchgate.net |
| Apoptosis (Intrinsic) | Mitochondria, Cytochrome c, Caspases (e.g., Caspase-3) | Induction of programmed cell death | nih.govbookpi.orgmdpi.com |
| NF-κB Pathway | NF-κB, IκBα, IKK (Modulation inferred from Kaempferol) | Anti-inflammatory response | ijrte.orgnih.govpreprints.org |
| PI3K/AKT Pathway | PI3K, Akt/PKB | Modulation of cell survival, metabolism, and apoptosis | nih.govbookpi.org |
| Cell Cycle Regulation | CDK1, Cyclin A, Cyclin B | Cell cycle arrest at G1 or G2/M phase | nih.govnih.govijrte.org |
Signal Transduction Pathway Modulation
Oxidative Stress Pathways (e.g., ROS, SOD, MDA)
This compound has demonstrated significant effects on pathways related to oxidative stress by modulating key biomarkers, including reactive oxygen species (ROS), superoxide (B77818) dismutase (SOD), and malondialdehyde (MDA). In a study involving cultured rat glomerular mesangial cells exposed to oxidative stress induced by advanced glycation end products (AGEs), this compound treatment effectively counteracted the resulting cellular damage. mdpi.com
Treatment with AGEs led to a marked increase in the production of intracellular ROS. However, the application of this compound at concentrations of 10, 20, and 35 μM significantly suppressed ROS generation. mdpi.com This reduction in ROS levels indicates a restoration of the cell's capacity to manage free radicals. mdpi.com
Furthermore, this compound was shown to directly influence the activity of antioxidant enzymes and markers of lipid peroxidation. The study found that this compound treatment effectively increased the activity of SOD, a crucial enzyme in the antioxidant defense system that catalyzes the dismutation of superoxide radicals. Concurrently, it decreased the levels of MDA, a primary product of lipid peroxidation and a marker of oxidative cell damage. mdpi.com These findings underscore this compound's role in mitigating oxidative stress by enhancing enzymatic antioxidant defenses and reducing harmful oxidative byproducts. mdpi.com
PPARβ/δ Signaling Cascade
Currently, there is limited specific research available that directly elucidates the mechanistic interaction between this compound and the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) signaling cascade. While the broader class of flavonoids and its aglycone, kaempferol, have been investigated in relation to various PPAR isoforms, the direct modulation of the PPARβ/δ pathway by this compound remains an area that requires further scientific investigation.
AMPK Pathway
This compound has been shown to modulate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. A study investigating the effects of this compound in mice subjected to a short-term high-fat, high-sucrose (HFHS) diet found that the compound influences AMPK activity in the liver. Following a 24-hour challenge with the HFHS diet, administration of this compound resulted in a reduction of the pAMPK/AMPK ratio in the liver compared to the group that received only the HFHS diet. nih.gov This modulation of AMPK phosphorylation suggests an interaction between this compound and this key metabolic signaling pathway. The study also noted that this compound reduced the gene expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), an enzyme involved in gluconeogenesis, further linking its action to hepatic metabolic control. nih.gov
Molecular Docking and Simulation Studies
In silico methods, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of this compound with various biological targets. These computational studies provide insights into the binding affinity and stability of this compound within the active sites of proteins.
One such study explored this compound as a potential therapeutic agent for colon cancer by docking it against relevant molecular targets. Another investigation characterized the stability of the this compound molecule at the 7PCD receptor through a 100-nanosecond molecular dynamics simulation. The simulation analyzed variables such as the Root Mean Square Deviation (RMSD) of the compound, which fluctuated during the simulation process, to describe the stability of the molecule within the receptor. researchgate.net These computational approaches are valuable for predicting the binding modes and potential efficacy of this compound, guiding further experimental validation.
| Study Focus | Methodology | Key Finding | Reference |
|---|---|---|---|
| Colon Cancer Targets | In silico modeling, Molecular Docking | Investigated binding insights of this compound to cancer-related proteins. | |
| Receptor Stability | Molecular Dynamics Simulation (100 ns) | Characterized the stability of this compound at the 7PCD receptor by examining RMSD. | researchgate.net |
Proteomic and Secretome Analyses (e.g., in astrocytic cells)
The effects of this compound at the protein level have been investigated through proteomic analysis of the secretome, particularly in the context of central nervous system cells. A comparative proteomic study was conducted on CTX TNA2 astrocytic cells treated with 10 µM this compound for 24 hours. mdpi.comresearchgate.net The secretome—the collection of proteins secreted by the cells into the conditioned medium—was analyzed to understand how this compound influences cellular protein trafficking and signaling. mdpi.comresearchgate.net
The analysis revealed that this compound treatment did not lead to an elevation of pro-inflammatory cytokines. mdpi.comresearchgate.net A significant finding was the regulation of Low-Density Lipoprotein Receptor (LDL-R) trafficking. This compound was found to reduce the secretion of LDL-R, suggesting an influence on its movement between the cell membrane and the extracellular space. mdpi.comresearchgate.net The proteomic data also demonstrated that other molecules associated with plasma membrane recycling were regulated by this compound. mdpi.comresearchgate.net These findings provide evidence linking this compound to the regulation of membrane recycling and lipid-related protein trafficking in astrocytic cells. mdpi.com
Ethnopharmacological Relevance and Traditional Medicine Applications
Correlation between Traditional Uses and Scientific Findings
Scientific research has begun to explore the pharmacological properties of kaempferitrin, providing potential correlations with its traditional uses.
The traditional use of Justicia spicigera as an immunostimulant in Mexican traditional medicine is supported by in vitro studies showing that this compound induces immunostimulatory effects. This compound has been shown to increase the proliferation of murine splenocytes and macrophages, as well as human peripheral blood mononuclear cells (PBMC). nih.gov It also stimulated pinocytosis and lysosomal enzyme activity in murine macrophages and induced NK cell activity. nih.gov
The traditional use of Justicia spicigera for emotional disorders like sadness and mood changes aligns with research demonstrating the antidepressant-like effect of this compound in mice models. Studies have indicated that this effect may be related to the serotonergic system. researchgate.netmdpi.com
The prominent traditional use of Bauhinia forficata as an antidiabetic remedy in Brazil is corroborated by scientific findings on this compound's hypoglycemic effects. Studies in diabetic rats have shown that oral administration of this compound can lead to a significant hypoglycemic effect. researchgate.netnih.gov In vitro studies using rat soleus muscle have also indicated that this compound can stimulate glucose uptake, similar to insulin (B600854). researchgate.netnih.gov Further research suggests that this compound may improve insulin resistance by activating the classical insulin transduction pathway and increasing adiponectin secretion. chemfaces.com
The traditional use of Justicia spicigera for treating cervical cancer in Mexico correlates with research showing that this compound exerts cytotoxic and antitumor effects against cancer cells, including HeLa cells. nih.govmedchemexpress.comsilae.it The mechanisms observed include the induction of apoptosis via the intrinsic pathway and cell cycle arrest in the G1 phase. nih.govmedchemexpress.com
While the traditional uses of Uncaria guianensis include anti-inflammatory applications, and in vitro and clinical studies on U. guianensis bark decoctions have supported anti-inflammatory activity, specific scientific findings directly linking isolated this compound from this plant to its traditional anti-inflammatory use were not explicitly detailed in the provided snippets. scielo.brresearchgate.net However, this compound in general has been shown to possess anti-inflammatory properties. medchemexpress.comresearchgate.net
The anti-diabetic property associated with Cinnamomum osmophloeum in traditional Chinese medicine is consistent with findings that this compound, a key compound in this plant, reduces blood sugar in diabetic rats and has been demonstrated to activate classical insulin signaling pathways. nih.govnih.gov
The correlation between the traditional uses of plants containing this compound and the scientifically observed biological activities of this compound is summarized in the table below:
| Traditional Medicine System | Plant Containing this compound | Traditional Use(s) | Correlated Scientific Finding(s) |
| Mexican | Justicia spicigera | Immunostimulant | Induces immunostimulatory effects in vitro (proliferation of immune cells, increased lysosomal activity, NK cell activity). nih.gov |
| Mexican | Justicia spicigera | Relieving emotional disorders ("la tristeza", "el humor") | Exhibits antidepressant-like effects in mice, involving the serotonergic system. researchgate.netmdpi.com |
| Mexican | Justicia spicigera | Treatment of cervical cancer | Exerts cytotoxic and antitumor effects against cancer cells (HeLa), inducing apoptosis and cell cycle arrest. nih.govmedchemexpress.com |
| Brazilian | Bauhinia forficata | Antidiabetic remedy | Shows hypoglycemic effects in diabetic rats and stimulates glucose uptake in muscle. researchgate.netnih.gov Improves insulin resistance. chemfaces.com |
| Brazilian | Uncaria guianensis | Anti-inflammatory, Gastritis, Ulcers, Arthritis | U. guianensis bark shows anti-inflammatory activity. scielo.brresearchgate.net this compound generally has anti-inflammatory properties. medchemexpress.comresearchgate.net |
| Chinese | Cinnamomum osmophloeum | Anti-diabetic property | Reduces blood sugar in diabetic rats and activates insulin signaling pathways. nih.govnih.gov |
Future Directions and Research Gaps
Need for Further Clinical Studies
A major research gap lies in the limited number of clinical studies evaluating the efficacy and safety of Kaempferitrin in humans proquest.comnih.gov. While preclinical research provides a strong foundation, well-designed clinical trials are essential to confirm the observed biological effects, determine optimal dosages, and assess its safety profile in diverse patient populations mdpi.com. Further clinical investigation is crucial to validate the therapeutic potential suggested by laboratory and animal studies ftb.com.hrfrontiersin.orgnih.gov.
Exploration of Novel Delivery Systems
The bioavailability of flavonoid glycosides like this compound can be a limiting factor for their therapeutic effectiveness nih.govresearchgate.net. Research into novel delivery systems, such as nanoparticles, liposomes, and phytosomes, is needed to enhance this compound's solubility, stability, and targeted delivery to specific tissues or cells mdpi.complantarchives.orgnih.govmdpi.comnih.gov. These advanced formulations may improve its pharmacokinetic profile and ultimately its therapeutic index nih.govmdpi.com. Studies exploring delivery via nanoparticles, such as silver or copper nanoparticles, have already been initiated mdpi.com. Biodegradable polymeric nanoparticles have also been investigated for targeted delivery of this compound in cancer therapy plantarchives.org.
Investigation of Combination Therapies
Exploring the potential of this compound in combination with other therapeutic agents or natural compounds could lead to synergistic effects and improved treatment outcomes mdpi.com. Research is needed to investigate potential beneficial interactions and the underlying mechanisms when this compound is used in combination therapies for various diseases scispace.com.
Deeper Understanding of Mechanisms and Molecular Targets
While some mechanisms of action have been proposed, a more comprehensive understanding of the precise molecular targets and signaling pathways modulated by this compound is necessary mdpi.comscispace.com. Further research utilizing advanced techniques such as network pharmacology and molecular docking can help elucidate its complex interactions within biological systems frontiersin.orgnih.gov. Identifying the key molecular targets will provide a clearer picture of how this compound exerts its diverse effects and can guide the development of more targeted therapies.
Comprehensive Toxicological and Safety Assessments
Although Kaempferol (B1673270), the aglycone of this compound, has shown a wide safety margin in some preclinical and limited clinical studies researchgate.netmdpi.comnih.gov, comprehensive toxicological and safety assessments specifically for this compound are still required. Detailed studies are needed to evaluate potential adverse effects, drug interactions, and long-term safety when administered at therapeutic doses mdpi.com.
Q & A
Q. What experimental models are commonly used to evaluate Kaempferitrin’s antitumor effects?
Answer: Standard models include HeLa cells (cervical cancer) and SMMC-7721 cells (liver cancer) for in vitro cytotoxicity assays (e.g., MTT), while in vivo studies often use athymic mice bearing tumor xenografts. Tumor volume and weight measurements, alongside histopathological analysis (HE staining), are key endpoints .
Q. Which in vitro assays are standard for assessing this compound’s cytotoxicity and apoptosis induction?
Answer: The MTT assay quantifies cell viability, while apoptosis is evaluated via TUNEL staining , Annexin V/Propidium iodide (PI) flow cytometry , and caspase-3 activation assays (Western blot). For mechanistic insights, cell cycle analysis (propidium iodide staining) and mitochondrial membrane potential (rhodamine 123) are employed .
Q. How is this compound’s effect on glucose metabolism typically studied in diabetic models?
Answer: In streptozotocin-induced diabetic rats, acute hypoglycemic effects are measured via blood glucose levels and 14C-glucose uptake in skeletal muscle. Enzyme activity assays (e.g., phosphofructokinase/PFK) and glucose consumption in C2C12 myotubes further validate insulin-mimetic effects .
Advanced Research Questions
Q. How can network pharmacology and molecular docking be integrated to elucidate this compound’s anti-liver cancer mechanisms?
Answer: Use SwissTargetPrediction , PharmMapper , and TTD databases to identify targets (e.g., SIRT1, TP53). Validate hub targets via molecular dynamics simulations (100 ns) to assess binding stability. Confirm findings with in vitro (CCK-8, qRT-PCR) and in vivo (xenograft tumor assays) experiments to link pathways like p21/Bcl-2/caspase-3 .
Q. What methodologies address contradictory findings in this compound’s cell-specific cytotoxic effects?
Answer: Compare IC50 values across cell lines (e.g., HeLa vs. non-tumorigenic HaCaT cells) using dose-response curves. Employ multiple cytotoxicity assays (e.g., LDH release, ATP assays) and assess apoptosis markers (Bcl-2, Bax) to differentiate cell-specific responses. Include ROS generation assays to explore oxidative stress contributions .
Q. What experimental approaches validate this compound’s interaction with apoptotic proteins identified via in silico studies?
Answer: After docking studies (e.g., AutoDock Vina), perform Western blotting for caspase-3, PARP cleavage, and cytochrome c release. Use siRNA knockdown of predicted targets (e.g., TP53) to confirm functional roles. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How to investigate this compound’s role in modulating the Wnt/β-catenin pathway in epithelial-mesenchymal transition (EMT)?
Answer: In skin squamous cell carcinoma (CSCC) models, analyze EMT markers (E-cadherin, vimentin) via qRT-PCR and Western blot . Assess pathway activity by measuring β-catenin nuclear translocation and phosphorylation of GSK-3β. Use Transwell migration assays and in vivo tumor xenografts to correlate pathway modulation with metastasis suppression .
Q. What strategies are recommended for analyzing this compound’s dual role in promoting apoptosis and reducing oxidative stress?
Answer: In AGE-induced mesangial cells, measure ROS levels (DCFH-DA), SOD activity , and MDA content . Combine with apoptosis assays (Hoechst 33258 staining) and mitochondrial membrane potential recovery. Use PI3K/Akt inhibitors (e.g., wortmannin) to dissect crosstalk between antioxidant and apoptotic pathways .
Data Contradiction Analysis
- Cell-Specific Cytotoxicity : Varied IC50 values (e.g., 45 μM in HeLa vs. 65 μM in MDA-MB231) suggest differential expression of targets like GLUT4 or PI3K. Address by profiling target expression across cell lines .
- In Silico vs. Experimental Binding Affinities : Discrepancies in docking scores (e.g., COX-2 vs. TNF-α) require experimental validation via competitive binding assays or mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
